An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-5-methylpyrimidine-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-5-methylpyrimidine-4-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-Chloro-5-methylpyrimidine-4-carboxylic acid (CAS No: 933702-12-6), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a substituted pyrimidine, this molecule serves as a versatile building block for the synthesis of complex bioactive agents.[1] This document moves beyond a simple recitation of data points to offer an in-depth examination of the structural attributes that dictate the compound's acidity, solubility, spectral characteristics, and stability. By grounding theoretical predictions with established analytical protocols, this guide aims to equip researchers with the foundational knowledge required for the effective handling, characterization, and strategic utilization of this important chemical intermediate.
Introduction: The Pyrimidine Core in Modern Chemistry
The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically significant molecules, including nucleobases and numerous therapeutic agents.[2] The strategic functionalization of this ring system allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and pharmacokinetic profile. 6-Chloro-5-methylpyrimidine-4-carboxylic acid is a prime example of such a functionalized building block. Its structure features a carboxylic acid group for amide coupling or salt formation, a chloro substituent that can act as a leaving group in nucleophilic substitution reactions, and a methyl group that influences steric interactions and lipophilicity.[1] Understanding the intrinsic physicochemical properties of this molecule is, therefore, the critical first step in its successful application in the synthesis of novel chemical entities.
Chemical Identity and Structural Properties
A precise understanding of the compound's identity is paramount for any scientific investigation. The key identifiers and structural properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 6-Chloro-5-methylpyrimidine-4-carboxylic acid | N/A (Systematic) |
| CAS Number | 933702-12-6 | [3] |
| Molecular Formula | C₆H₅ClN₂O₂ | [4] |
| Molecular Weight | 172.57 g/mol | [4] |
| Canonical SMILES | CC1=C(C(=O)O)N=CN=C1Cl | N/A (Chem-Info) |
| InChIKey | WKVFRUIYIXKKFO-UHFFFAOYSA-N | [4] |
Core Physicochemical Characteristics
The interplay of the pyrimidine ring, the carboxylic acid, the chloro group, and the methyl group defines the compound's behavior in chemical and biological systems.
Acidity and Ionization State (pKa)
The acidity of the carboxylic acid group is the most influential physicochemical parameter, governing the compound's solubility and its ability to interact with biological targets. The pKa value is significantly influenced by the electron-withdrawing nature of the nitrogen-containing pyrimidine ring and the adjacent chloro atom.
The ionization state of the molecule is directly dependent on the pH of the surrounding medium, a relationship visualized in the diagram below.
Caption: Acid-base equilibrium of the carboxylic acid group.
Solubility Profile
The solubility of 6-Chloro-5-methylpyrimidine-4-carboxylic acid is dichotomous, reflecting its dual polar and non-polar characteristics.
-
Aqueous Solubility: The presence of the carboxylic acid group and nitrogen atoms allows for hydrogen bonding with water. However, the overall molecule is relatively non-polar. Its solubility in water is expected to be slight but will increase significantly in alkaline solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide) due to the formation of the more soluble carboxylate salt.[6]
-
Organic Solubility: The compound is expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF, which can solvate both the polar carboxylic acid group and the heterocyclic ring system.
Physical and Thermal Properties
-
Appearance: Similar chlorinated pyrimidine compounds are described as white or off-white crystalline solids.[6]
-
Melting Point: A defined melting point is indicative of purity. While the exact value for this specific isomer is not listed in the search results, related compounds like 6-amino-5-chloropyrimidine-4-carboxylic acid have a high melting point (approx. 292-296°C), suggesting strong intermolecular forces in the crystal lattice, such as hydrogen bonding between carboxylic acid groups.[6]
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is essential for confirming the identity and purity of the compound. The expected spectral features are outlined below.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying key functional groups.[7]
-
O-H Stretch: A very broad absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid O-H group.[7][8]
-
C=O Stretch: A strong, sharp absorption peak is anticipated between 1700-1725 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.[8]
-
C=N and C=C Stretches: Medium to strong absorptions in the 1500-1650 cm⁻¹ region are characteristic of the pyrimidine ring stretches.
-
C-Cl Stretch: A peak in the 600-800 cm⁻¹ region would indicate the presence of the carbon-chlorine bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[9][10]
-
¹H NMR:
-
-COOH Proton: A highly deshielded singlet, typically appearing far downfield (>10 ppm), which may be broad.
-
Pyrimidine Proton: A singlet for the lone proton on the pyrimidine ring. Its chemical shift would be influenced by the adjacent nitrogen and chlorine atoms, likely appearing in the 8-9 ppm range.
-
-CH₃ Protons: A singlet for the methyl group protons, expected to appear in the 2.0-2.5 ppm range.
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): Expected in the 160-180 ppm region.[7]
-
Pyrimidine Ring Carbons: Multiple signals are expected in the aromatic/heteroaromatic region (approx. 120-160 ppm). The carbons bonded to chlorine and nitrogen will be significantly affected.
-
Methyl Carbon (-CH₃): An upfield signal, typically in the 15-25 ppm range.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak would be observed. Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) separated by 2 m/z units, with a characteristic intensity ratio of roughly 3:1. This is a definitive signature for a monochlorinated compound.
-
Fragmentation: Common fragmentation pathways would include the loss of the carboxylic acid group (-45 Da) and the chlorine atom (-35 or -37 Da).[7]
Experimental Protocol: Determination of pKa via Potentiometric Titration
This protocol describes a self-validating system for accurately determining the acid dissociation constant (pKa). The causality behind each step is explained to ensure experimental integrity.
Principle: A solution of the acidic compound is titrated with a strong base of known concentration (e.g., NaOH). The pH of the solution is monitored with a calibrated pH meter as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated acid (R-COOH) and the deprotonated conjugate base (R-COO⁻) are equal.
Caption: Workflow for pKa determination by potentiometric titration.
Methodology:
-
Preparation:
-
Accurately weigh approximately 0.1 mmol of 6-Chloro-5-methylpyrimidine-4-carboxylic acid. Rationale: An accurate mass is crucial for calculating the theoretical equivalence point.
-
Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., methanol) and dilute with deionized water to a final volume of 50 mL. Rationale: Using a co-solvent ensures the compound remains dissolved throughout the titration.
-
Calibrate a pH meter using at least two standard buffers (e.g., pH 4.00 and 7.00). Rationale: Ensures accurate pH measurements, the core data of the experiment.
-
-
Titration:
-
Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Using a burette, add standardized ~0.1 M NaOH solution in small increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.
-
Continue this process until the pH has risen significantly past the expected equivalence point (e.g., to pH 11-12).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point volume (Veq).
-
Determine the half-equivalence point volume (Veq/2).
-
Locate the pH on the original titration curve that corresponds to the half-equivalence point volume. This pH value is the experimental pKa.
-
Stability, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of the compound.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture.[11] For related compounds, storage under an inert atmosphere at 2-8°C is recommended.
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][12] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]
-
Safety: While specific toxicity data for this isomer is limited, similar chloro-pyrimidine derivatives are classified as harmful if swallowed or inhaled, and may cause skin and serious eye irritation.[13] Standard laboratory safety practices should be strictly followed.[6][12]
Conclusion
6-Chloro-5-methylpyrimidine-4-carboxylic acid is a strategically designed chemical intermediate whose utility is dictated by its distinct physicochemical properties. Its acidity, predictable solubility, and characteristic spectroscopic signatures provide researchers with the necessary parameters for its effective use in synthetic chemistry. The protocols and analyses presented in this guide offer a robust framework for the characterization and handling of this compound, enabling its confident application in the pursuit of novel molecular discovery.
References
-
ChemBK. (2024). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-methylpyrimidine-4-carboxylic acid. Retrieved from
-
Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Master Organic Chemistry. (2016). IR Spectroscopy: 4 Practice Problems. Retrieved from [Link]
-
ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]
-
J Michelle Leslie. (2020). IR/NMR example 3. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Organic Spectroscopy Problems. Retrieved from [Link]
-
Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 6-Amino-5-chloropyrimidine-4-carboxylic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrate chlorides. Retrieved from [Link]
-
Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-methylpyrimidine. Retrieved from [Link]
-
Semantic Scholar. (2021). Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 6-Chloro-5-methylpyrimidine-4-carboxylic acid suppliers and producers. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-methylpyrimidine-5-carboxylic acid. Retrieved from [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
Sources
- 1. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. arkat-usa.org [arkat-usa.org]
- 3. 933702-12-6|6-Chloro-5-methylpyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. 5-Chloro-2-methylpyrimidine-4-carboxylic acid | C6H5ClN2O2 | CID 676421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. chembk.com [chembk.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. 2-Chloro-4-methylpyrimidine-5-carboxylic acid | C6H5ClN2O2 | CID 10487414 - PubChem [pubchem.ncbi.nlm.nih.gov]


